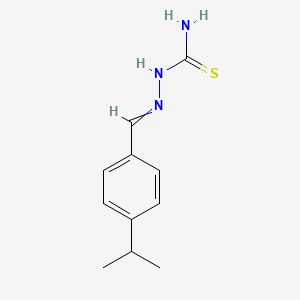
Cuminaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuminaldehyde thiosemicarbazone is a compound derived from cuminaldehyde, a natural aldehyde found in the essential oil of cumin seeds. This compound has garnered significant interest due to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties .
Preparation Methods
Cuminaldehyde thiosemicarbazone is synthesized through the reaction of cuminaldehyde with thiosemicarbazide. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The process involves the formation of an imine bond, resulting in the this compound compound .
Industrial production methods for this compound are not extensively documented, but laboratory synthesis generally involves:
Mixing cuminaldehyde and thiosemicarbazide: in a suitable solvent such as ethanol.
Adding an acid catalyst: like hydrochloric acid to facilitate the reaction.
Heating the mixture: to a moderate temperature to ensure complete reaction.
Purifying the product: through recrystallization or other suitable methods.
Chemical Reactions Analysis
Cuminaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiosemicarbazone moiety, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cuminaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:
Antifungal Activity: The compound inhibits aflatoxin biosynthesis in Aspergillus flavus by interfering with the fungal metabolic pathways.
Anticancer Activity: This compound and its metal complexes induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle, particularly at the G2/M checkpoint.
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Comparison with Similar Compounds
Cuminaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives such as cinnamaldehyde thiosemicarbazone and benzaldehyde thiosemicarbazone:
Cinnamaldehyde Thiosemicarbazone: Similar to this compound, this compound exhibits antifungal and anticancer activities but differs in its molecular structure and specific biological targets.
Benzaldehyde Thiosemicarbazone: This compound also shows antimicrobial and anticancer properties but has a different aldehyde moiety, leading to variations in its activity and applications.
This compound stands out due to its unique combination of antifungal, anticancer, and antimicrobial activities, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
[(4-propan-2-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15) |
InChI Key |
GCIARVDJUYGSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















